(4-Methylphenyl)(oxiran-2-yl)methanone
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Overview
Description
(4-Methylphenyl)(oxiran-2-yl)methanone is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a methanone group, which is further substituted with a 4-methylphenyl group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl)(oxiran-2-yl)methanone typically involves the reaction of 4-methylbenzaldehyde with a suitable epoxidizing agent. One common method is the reaction of 4-methylbenzaldehyde with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which is then converted to this compound under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally benign catalysts, such as sulfanilic acid, has also been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-Methylphenyl)(oxiran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under acidic or basic conditions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Diols.
Substitution: Substituted alcohols, amines, and thiols.
Scientific Research Applications
(4-Methylphenyl)(oxiran-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)(oxiran-2-yl)methanone involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
(4-Methylphenyl)(oxiran-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.
(4-Methylphenyl)(oxiran-2-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
(4-Methylphenyl)(oxiran-2-yl)propane: Similar structure but with a propane group instead of a methanone group.
Uniqueness: (4-Methylphenyl)(oxiran-2-yl)methanone is unique due to its specific combination of an oxirane ring and a methanone group, which imparts distinct reactivity and chemical properties. This uniqueness makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
920299-98-5 |
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Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(4-methylphenyl)-(oxiran-2-yl)methanone |
InChI |
InChI=1S/C10H10O2/c1-7-2-4-8(5-3-7)10(11)9-6-12-9/h2-5,9H,6H2,1H3 |
InChI Key |
BQTHNJWPHUHIRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CO2 |
Origin of Product |
United States |
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